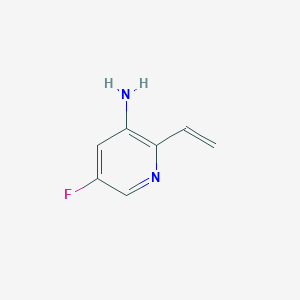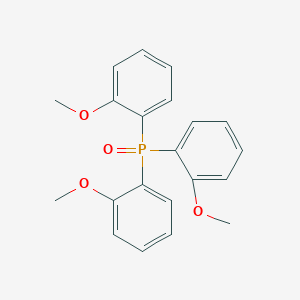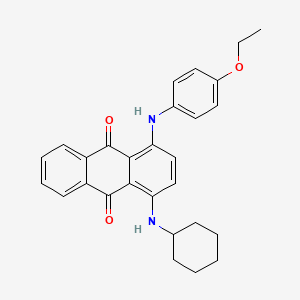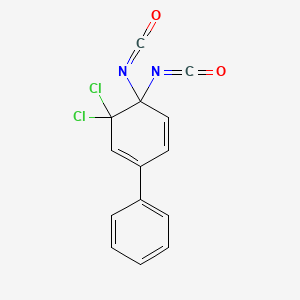
3,3-Dichlorodiphenyl 4,4-diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is a chemical compound with the molecular formula C14H6Cl2N2O2 and a molecular weight of 305.12 g/mol . It is known for its use in various industrial and research applications, particularly in the synthesis of polymers and pharmaceuticals. The compound is characterized by its white to light yellow powder or crystal form and has a melting point of 168°C.
准备方法
Synthetic Routes and Reaction Conditions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is typically synthesized from 3,3’-dichlorobenzidine and triphosgene. The reaction involves the following steps:
Dissolution: 3,3’-dichlorobenzidine is dissolved in an appropriate solvent, such as toluene.
Addition of Triphosgene: Triphosgene is added to the solution under controlled temperature conditions.
Reaction: The mixture is stirred and heated to facilitate the reaction, leading to the formation of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,3’-dichlorobenzidine and triphosgene are handled in industrial reactors.
Controlled Reaction Conditions: The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity.
Automated Purification: Advanced purification techniques, such as continuous crystallization and filtration, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate groups react with nucleophiles such as amines and alcohols.
Polymerization: It is commonly used in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common reagents that react with the isocyanate groups.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Major Products
科学研究应用
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as -NH2 and -OH to form urea and urethane linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of complex polymeric structures.
相似化合物的比较
Similar Compounds
Toluene Diisocyanate (TDI): TDI is another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): MDI is commonly used in the production of rigid polyurethane foams.
Uniqueness
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its dichlorodiphenyl backbone provides enhanced stability and reactivity, making it suitable for specialized applications in high-performance materials and targeted drug delivery systems.
属性
分子式 |
C14H8Cl2N2O2 |
|---|---|
分子量 |
307.1 g/mol |
IUPAC 名称 |
6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H |
InChI 键 |
HBSSXTSIBISFHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


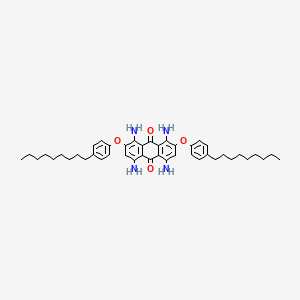

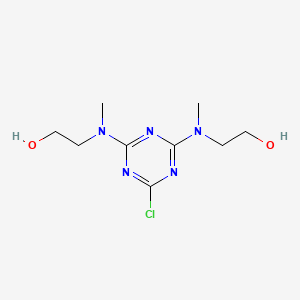
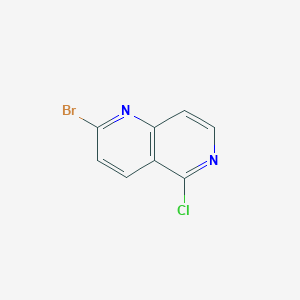
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
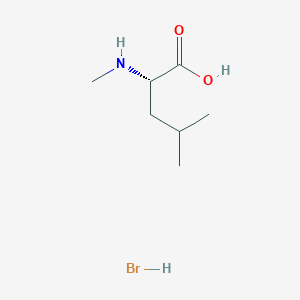
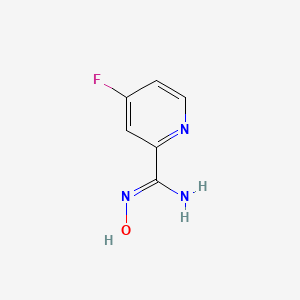
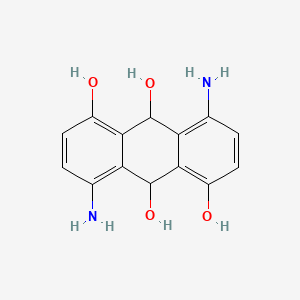
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
